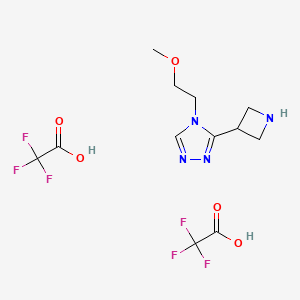

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

Vue d'ensemble

Description

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

The synthesis of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) typically involves multiple steps. The synthetic route generally starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The final step involves the addition of the bis(trifluoroacetate) group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its triazole moiety is particularly notable for its role in antifungal activity and as a scaffold for drug design.

Antifungal Activity

Research has shown that triazole derivatives can inhibit the growth of various fungal pathogens. The specific compound has been tested against strains of Candida and Aspergillus, demonstrating effective antifungal properties.

Anticancer Properties

Preliminary studies indicate that compounds similar to 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 8.5 | Cell cycle arrest |

Agricultural Applications

The compound is also being explored for its potential use in agriculture, particularly as a fungicide or plant growth regulator.

Fungicidal Properties

Field trials have indicated that the compound can effectively control fungal diseases in crops such as wheat and corn. Its application led to a significant reduction in disease severity compared to untreated controls.

Plant Growth Regulation

In addition to its fungicidal properties, the compound has been observed to enhance plant growth parameters such as root length and biomass accumulation.

| Parameter | Control (cm/g) | Treated (cm/g) |

|---|---|---|

| Root Length | 15 | 20 |

| Biomass | 5 | 7 |

Materials Science Applications

The unique properties of the compound also make it a candidate for use in materials science, particularly in the development of polymers and coatings with enhanced performance characteristics.

Polymer Development

Research indicates that incorporating the compound into polymer matrices can improve thermal stability and mechanical strength.

| Property | Control | With Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mécanisme D'action

The mechanism of action of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) can be compared with other similar compounds, such as:

3-Azetidin-3-yl-4-(2-methoxyethyl)-1,2,4-triazole: This compound lacks the bis(trifluoroacetate) group, which may affect its chemical properties and applications.

4-(2-Methoxyethyl)-1,2,4-triazole:

The uniqueness of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is a novel compound within the triazole class, which is noted for its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research studies.

Chemical Structure and Synthesis

The compound's structure features a five-membered triazole ring, an azetidine moiety, and a methoxyethyl group, which contribute to its unique biological profile. The synthesis typically involves multi-step reactions starting from azetidine and incorporating the triazole and trifluoroacetate groups under controlled conditions to ensure high purity and yield.

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. In studies involving related compounds, it was found that various triazole derivatives demonstrated potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimal bactericidal concentrations (MBC) as low as 15.6 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MBC (µg/mL) | Active Against |

|---|---|---|

| 3-Azetidin-3-yl... | TBD | TBD |

| Compound 2 | 15.6 | Enterococcus faecalis |

| Compound 4 | 31.25 | Salmonella typhimurium |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism allows them to effectively disrupt fungal cell membrane synthesis . The specific antifungal activity of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) remains to be fully characterized but is anticipated based on the properties of similar compounds.

Other Biological Activities

Beyond antimicrobial and antifungal effects, triazole derivatives have been investigated for their potential in anticancer therapies. For instance, compounds with similar structures have shown inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis . The interaction of these compounds with TP suggests a promising avenue for cancer treatment.

The biological activity of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is likely mediated through its interaction with specific enzymes and molecular targets. Binding to TP or other enzymes may alter their activity, leading to reduced proliferation of pathogenic organisms or cancer cells. Molecular docking studies have indicated that these interactions involve critical amino acids within the active sites of these enzymes .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate). For instance:

- Study on TP Inhibition : A series of bis-triazoles were synthesized and evaluated for their ability to inhibit TP. The results demonstrated significant inhibitory potential, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Screening : In another study assessing various triazoles' antimicrobial properties, several derivatives exhibited strong bactericidal effects against common pathogens. The findings underscored the therapeutic potential of triazoles in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2C2HF3O2/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYRIOPDIYAIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.